molecular formula C10H9ClN2O2S B1358571 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride CAS No. 941716-85-4

3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride

Cat. No.: B1358571
CAS No.: 941716-85-4
M. Wt: 256.71 g/mol
InChI Key: XVYMMAKBNVXHKR-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride is an organic compound that features a pyrazole ring attached to a benzene sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group. The general reaction scheme is as follows:

3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonic acid+SOCl23-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride+SO2+HCl\text{3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonic acid+SOCl2​→3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonic acid or sulfonamide under appropriate conditions.

    Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) may be employed.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Sulfonic Acids: Formed by oxidation or hydrolysis.

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors.

    Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and biological applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonic acid
  • 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonamide
  • 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonate

Uniqueness

3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry, distinguishing it from its sulfonic acid, sulfonamide, and sulfonate counterparts.

Properties

IUPAC Name

3-(2-methylpyrazol-3-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)16(11,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYMMAKBNVXHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640328
Record name 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941716-85-4
Record name 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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